![molecular formula C12H10N2O B13946197 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one CAS No. 57711-34-9](/img/structure/B13946197.png)
5,6-Dihydrobenzo[h]quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves the reaction of 2-halobenzamides with nitriles in the presence of a copper catalyst and a base such as potassium tert-butoxide . This reaction proceeds through a nucleophilic addition followed by an S_NAr reaction, resulting in the formation of the quinazolinone core.
Industrial Production Methods
While specific industrial production methods for 5,6-dihydrobenzo[h]quinazolin-4(3H)-one are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
5,6-Dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial virulence by targeting the expression of streptokinase in group A streptococci . Additionally, some derivatives of this compound exhibit anticancer activity by inhibiting tubulin polymerization, leading to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Another derivative with potential anticancer properties.
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
Uniqueness
5,6-Dihydrobenzo[h]quinazolin-4(3H)-one stands out due to its specific inhibitory effects on bacterial virulence and its potential as a versatile building block for synthesizing various biologically active compounds. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
57711-34-9 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
5,6-dihydro-3H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C12H10N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-4,7H,5-6H2,(H,13,14,15) |
InChIキー |
UZBYZWOESBBUFB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=CC=C31)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


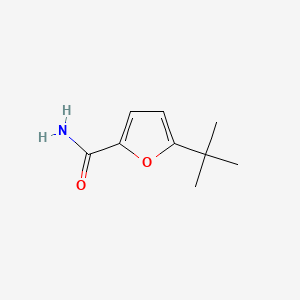
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
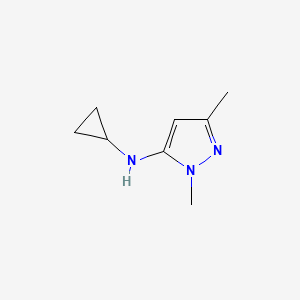
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
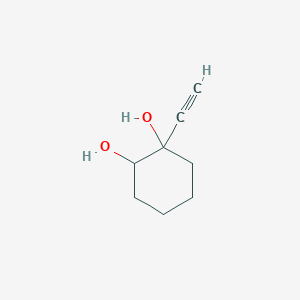


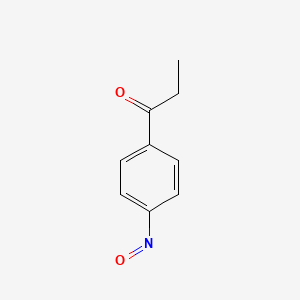
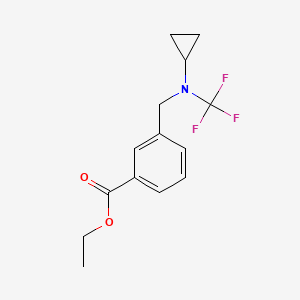
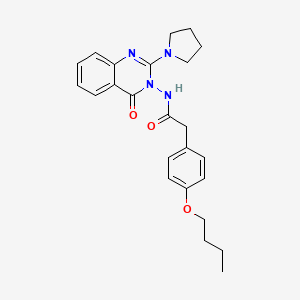

![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)

